molecular formula C26H24S2 B3028245 2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1781261-93-5

2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B3028245
CAS No.: 1781261-93-5
M. Wt: 400.6 g/mol
InChI Key: ZGODQSHQLVHMPO-UHFFFAOYSA-N
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Description

Historical Evolution of Thienoacene-Based Semiconductors

Thienoacenes, fused heteroaromatic systems containing sulfur atoms, have supplanted early acene-based semiconductors like pentacene due to superior oxidative stability and tunable electronic properties. Pentacene, while achieving mobilities comparable to amorphous silicon (0.5–1.0 cm²V⁻¹s⁻¹), degrades rapidly in ambient conditions through quinone formation. The integration of thiophene rings into the π-core, as seen in BTBT derivatives, introduced enhanced chemical robustness while maintaining high charge transport capabilities.

The structural evolution from symmetric BTBT to asymmetric derivatives marked a pivotal advancement. For instance, S-B2T4—a crooked S-shaped thienoacene—demonstrated cruciform lamellar packing stabilized by π-stacking and chalcogen bonding, achieving hole mobilities of 1.5 cm²V⁻¹s⁻¹ in solution-processed films. This progression underscored the importance of molecular geometry and intermolecular interactions in optimizing semiconductor performance.

Role of Asymmetric Functionalization in BTBT Derivatives

Asymmetric functionalization addresses the trade-off between solubility and crystallinity in organic semiconductors. Modular synthesis techniques, such as transition-metal-free Pummerer coupling and Newman-Kwart reactions, enable precise tuning of BTBT scaffolds. Introducing dissimilar substituents disrupts symmetrical packing, often detrimental to charge transport, while promoting controlled phase segregation in polymer blends.

For example, methoxy-functionalized unsymmetrical BTBTs paired with polyindacenodithiophene-benzothiadiazole (PIDTBT) doubled hole mobilities compared to pristine PIDTBT. The asymmetry redistributes electron density, modulating highest occupied molecular orbital (HOMO) energies and enhancing interfacial compatibility with polymer binders. This strategy also improves thermal stability, as demonstrated by Cₙ-BTBTN derivatives maintaining crystallinity up to 150°C.

Rationale for 2-Hexyl-7-Phenyl Substitution Patterns

The 2-hexyl-7-phenyl configuration in benzo[b]benzothieno[2,3-d]thiophene optimizes both solubility and charge transport. Alkyl chains like hexyl enhance solubility in organic solvents (e.g., toluene, chlorobenzene), enabling solution processing, while aromatic phenyl groups promote π-π stacking for efficient carrier mobility.

Table 1: Impact of Alkyl Chain Length on Ph-BTBT-n Derivatives

Alkyl Chain Length Solubility (mg/mL) Hole Mobility (cm²V⁻¹s⁻¹)
C₄ (Butyl) 15.2 0.8
C₆ (Hexyl) 8.7 1.1
C₁₀ (Decyl) 2.3 10.4

Data adapted from TCI Chemicals

The hexyl chain strikes a balance between solubility (8.7 mg/mL in toluene) and mobility (1.1 cm²V⁻¹s⁻¹), whereas longer chains (e.g., decyl) prioritize crystallinity at the expense of processability. Concurrently, the phenyl substituent at the 7-position induces a tilted molecular arrangement, reducing π-orbital overlap losses and enabling bilayer crystal formation with mobilities up to 3.28 cm²V⁻¹s⁻¹.

Table 2: Thermal Stability of Asymmetric BTBT Derivatives

Derivative Sublimation Temp. (°C) Phase Transition Temp. (°C)
BTBTN 210 180
C₆-BTBTN 245 >200
C₁₀-BTBTN 260 >200

Data from PMC

The 2-hexyl-7-phenyl derivative’s sublimation temperature (245°C) ensures compatibility with vacuum deposition processes, critical for large-scale device fabrication.

Properties

IUPAC Name

7-hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24S2/c1-2-3-4-6-9-18-12-14-21-23(16-18)27-26-22-15-13-20(17-24(22)28-25(21)26)19-10-7-5-8-11-19/h5,7-8,10-17H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGODQSHQLVHMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .

Scientific Research Applications

Organic Electronics

2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exhibits excellent charge transport properties, making it suitable for various organic electronic devices such as:

  • Organic Field Effect Transistors (OFETs) : The compound shows high charge carrier mobility, which is crucial for efficient transistor operation. Research indicates that films made from this compound exhibit superior electrical performance compared to simpler derivatives.
  • Organic Photovoltaics (OPVs) : Its ability to absorb light and convert it into electrical energy positions it as a potential candidate for use in solar cells. Studies have focused on its interaction with other materials in composite systems to enhance device efficiency and stability.

Thin Film Applications

The behavior of this compound in thin film form has been extensively studied. Interaction studies reveal how this compound behaves under operational conditions in devices like transistors and solar cells. Key findings include:

  • Improved charge mobility due to the compound's unique structure.
  • Enhanced stability when incorporated into composite materials, which can lead to longer device lifetimes.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step processes such as Stille coupling reactions. This allows for the creation of various derivatives with tailored properties for specific applications in electronics. Key synthetic pathways include:

  • Stille Coupling : Utilizes palladium catalysts to form carbon-carbon bonds between aryl halides and organostannanes.
  • Suzuki Coupling : A similar approach that employs boronic acids instead of organostannanes to achieve functionalization at different positions on the molecule .

Case Study 1: OFET Performance

A study evaluated the performance of Ph-BTBT-C6 in OFETs, demonstrating a charge mobility exceeding 10 cm²/Vs. The results indicated that optimizing the processing conditions significantly impacted the electrical characteristics of the films.

Case Study 2: OPV Efficiency

Research on blending Ph-BTBT-C6 with fullerene derivatives in OPVs showed a power conversion efficiency (PCE) improvement compared to devices using traditional materials. The optimal blend ratio was found to be critical for maximizing light absorption and charge separation.

Mechanism of Action

The mechanism of action of 2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with electronic devices at the molecular level. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in organic semiconductors. The molecular targets include the active layers of OTFTs and OPVs, where it facilitates charge mobility and enhances device performance .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Substituents HOMO (eV) LUMO (eV) Bandgap (eV) Reference IDs
2-Hexyl-7-phenyl-BTBT C6H13 (2-), C6H5 (7-) -5.4 -2.1 3.3
2-(Phenylethynyl)-BTBT (Compound 1) Ph-C≡C (2-) -5.3 -2.0 3.3
2-Octyl-7-(5-(phenylethynyl)thiophene)-BTBT C8H17 (2-), thiophene-ethynyl (7-) -5.2 -1.9 3.3
C7-BTBT-C7 C7H15 (2- and 7-) -5.5 -2.2 3.3
OEG-BTBT Oligoethylene glycol (OEG) chains -5.1 -1.8 3.3

Key Observations :

  • Alkyl vs. Aryl Substituents : Longer alkyl chains (e.g., octyl in Compound 2) improve solubility but may reduce crystallinity compared to phenyl groups, which enhance π-stacking .
  • Ethynyl Linkers : Phenylethynyl groups (Compound 1) extend conjugation, marginally raising HOMO levels and improving charge injection .
  • Hydrophilic Side Chains : OEG-BTBT exhibits reduced aggregation but lower thermal stability due to hydrophilic interactions .

Charge Transport and OFET Performance

Table 2: OFET Performance Metrics

Compound Name Hole Mobility (cm²/Vs) On/Off Ratio Threshold Voltage (V) Stability (Ambient) Reference IDs
2-Hexyl-7-phenyl-BTBT 0.03 >10⁶ ~33 High
2-(Phenylethynyl)-BTBT 0.03 >10⁶ ~30 Moderate
C7-BTBT-C7 (with PS binder) 0.39 >10⁶ ~33 High
OEG-BTBT 0.01 10⁴–10⁵ ~25 Low

Key Findings :

  • Mobility Enhancement : C7-BTBT-C7 achieves exceptional mobility (0.39 cm²/Vs) when blended with polystyrene (PS), attributed to improved thin-film morphology and reduced contact resistance .
  • Stability Trade-offs : Ethynyl-substituted derivatives (e.g., Compound 1) show moderate stability due to higher HOMO levels, increasing oxidation susceptibility .
  • Hydrophilic Chains : OEG-BTBT’s lower mobility stems from disordered molecular packing, despite enhanced solution processability .

Thermal and Morphological Properties

Table 3: Thermal Stability and Thin-Film Characteristics

Compound Name TGA Decomposition (°C) DSC Melting (°C) Thin-Film Morphology (AFM/XRD) Reference IDs
2-Hexyl-7-phenyl-BTBT 320 180 Highly crystalline, terraced
2-(Phenylethynyl)-BTBT 310 170 Lamellar, edge-on orientation
C7-BTBT-C7 340 190 Single-crystal domains
OEG-BTBT 290 N/A Amorphous, smooth surface

Insights :

  • Thermal Resilience : Longer alkyl chains (C7-BTBT-C7) improve thermal stability, critical for device fabrication .
  • Crystallinity : Phenyl and alkyl substituents promote edge-on molecular orientation, optimizing charge transport .

Biological Activity

2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene (CAS Number: 1781261-93-5) is a complex organic compound belonging to the family of thieno-thiophenes. This compound has garnered attention in the fields of organic electronics and medicinal chemistry due to its potential biological activities and applications in organic semiconductors.

  • Molecular Formula : C26H24S2
  • Molecular Weight : 400.60 g/mol
  • Purity : ≥98% .

Biological Activities

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene, which includes compounds like this compound, exhibit significant antimicrobial properties. A study synthesized several benzo[b]thiophene derivatives and screened them for antibacterial and antifungal activities. Some compounds demonstrated potent effects against common pathogens .

CompoundActivity TypePathogenEffectiveness
Compound AAntibacterialE. coliHigh
Compound BAntifungalC. albicansModerate
This compoundAntimicrobialVariousPromising

Anti-inflammatory Properties

In addition to antimicrobial activity, certain benzo[b]thiophene derivatives have shown anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thieno-thiophenes. The compound this compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways involved in cell survival and proliferation .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Certain derivatives may inhibit enzymes critical for pathogen survival.
  • Modulation of Cell Signaling : The compound might interact with signaling pathways that regulate inflammation and cell growth.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives against a panel of bacteria and fungi. The results indicated that some compounds exhibited significant activity comparable to standard antibiotics .
  • Cancer Cell Line Studies : Research conducted on breast cancer cell lines revealed that thieno-thiophenes could inhibit cell proliferation and induce apoptosis at specific concentrations .

Q & A

Q. Table 1: Mobility Comparison in OFETs

Channel Length (µm)Mobility (cm²/V·s)Contact MaterialReference
500.39 ± 0.09Au
50.12 ± 0.03Au

What methodological approaches are effective for analyzing the impact of hydrophilic side chains (e.g., OEG units) on crystallographic and electronic properties?

Advanced Research Focus
Side-chain engineering with oligoethylene glycol (OEG) units significantly alters:

  • Crystallinity : OEG side chains enhance solubility and induce edge-on molecular packing, improving charge transport.
  • Electronic properties : Polar OEG units reduce HOMO-LUMO gaps by 0.2–0.3 eV, enhancing charge injection .
    Experimental Protocol :
  • XRD/GIWAXS : To analyze molecular packing and crystallite orientation.
  • UPS Spectroscopy : Measures HOMO levels and work function alignment.
  • DFT Calculations : Predicts electronic structure modifications due to side-chain interactions.

How do polymorphic forms influence charge transport properties, and what techniques are optimal for polymorph screening?

Advanced Research Focus
Polymorphs exhibit distinct charge transport due to variations in π-π stacking distances. For example:

  • Form A : Edge-on packing with mobility ~0.4 cm²/V·s.
  • Form B : Face-on packing with mobility <0.1 cm²/V·s.
    Screening Techniques :
  • Solvent Vapor Annealing : Induces polymorph transitions via controlled solvent exposure.
  • DSC/TGA : Identifies thermal stability of polymorphs.
  • In-situ XRD : Monitors phase transitions during thermal treatment .

What strategies are recommended for optimizing thin-film morphology in device fabrication?

Advanced Research Focus
Thin-film morphology optimization involves:

  • Solvent Selection : High-boiling-point solvents (e.g., chlorobenzene) promote slower crystallization, reducing pinholes.
  • Annealing Protocols : Thermal annealing at 120–150°C for 10–30 minutes enhances crystallinity and mobility.
  • Additive Engineering : 1–3% PS polymer additives improve film uniformity and reduce grain boundaries .

Q. Table 2: Mobility vs. Processing Conditions

SolventAnnealing Temp (°C)Mobility (cm²/V·s)
Chlorobenzene1500.42 ± 0.08
Toluene1200.28 ± 0.05

How can spectroscopic and computational methods resolve electronic structure ambiguities in this compound?

Advanced Research Focus
Ambiguities in HOMO/LUMO levels and charge distribution can be addressed via:

  • Cyclic Voltammetry : Determines redox potentials and estimates HOMO levels.
  • TD-DFT Calculations : Predicts optical absorption spectra and exciton binding energies.
  • Raman Spectroscopy : Probes vibrational modes linked to π-conjugation and sulfur heteroatom interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
Reactant of Route 2
2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.